N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride
N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride
DSP-4 is an alkylating agent and a noradrenergic neurotoxin that inhibits the uptake of norepinephrine in rat cortical homogenates. It reduces dopamine-β-hydroxylase activity in rat brain and selectively depletes norepinephrine in rat cortex and locus coeruleus over the ventral forebrain, hypothalamus, and periphery. DSP-4 (50 mg/kg) impairs tactile learning in the novel object recognition task in rats. It also decreases exploration in a novel open area and neophilia in a complex exploration test in rats.
Adrenergic neurotoxin. Displays neurotoxic effects on both peripheral and central noradrenergic neurons.
Adrenergic neurotoxin. Displays neurotoxic effects on both peripheral and central noradrenergic neurons.
Brand Name:
Vulcanchem
CAS No.:
40616-75-9
VCID:
VC0004594
InChI:
InChI=1S/C11H15BrClN.ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H
SMILES:
CCN(CCCl)CC1=CC=CC=C1Br.Cl
Molecular Formula:
C11H16BrCl2N
Molecular Weight:
313.06 g/mol
N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride
CAS No.: 40616-75-9
Cat. No.: VC0004594
Molecular Formula: C11H16BrCl2N
Molecular Weight: 313.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | DSP-4 is an alkylating agent and a noradrenergic neurotoxin that inhibits the uptake of norepinephrine in rat cortical homogenates. It reduces dopamine-β-hydroxylase activity in rat brain and selectively depletes norepinephrine in rat cortex and locus coeruleus over the ventral forebrain, hypothalamus, and periphery. DSP-4 (50 mg/kg) impairs tactile learning in the novel object recognition task in rats. It also decreases exploration in a novel open area and neophilia in a complex exploration test in rats. Adrenergic neurotoxin. Displays neurotoxic effects on both peripheral and central noradrenergic neurons. |
|---|---|
| CAS No. | 40616-75-9 |
| Molecular Formula | C11H16BrCl2N |
| Molecular Weight | 313.06 g/mol |
| IUPAC Name | N-[(2-bromophenyl)methyl]-2-chloro-N-ethylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H15BrClN.ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H |
| Standard InChI Key | NDDRNRRNYOULND-UHFFFAOYSA-N |
| SMILES | CCN(CCCl)CC1=CC=CC=C1Br.Cl |
| Canonical SMILES | CCN(CCCl)CC1=CC=CC=C1Br.Cl |
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